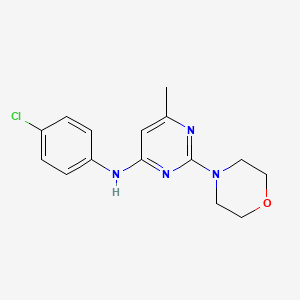

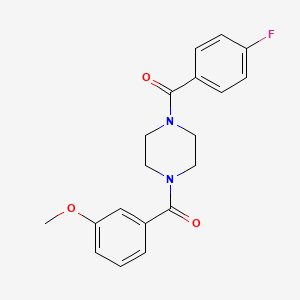

N-(4-chlorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes its role or use in industry or research .

Synthesis Analysis

This involves the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are used .Chemical Reactions Analysis

This involves the study of how the compound reacts with other compounds. It includes the conditions under which the reaction occurs, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves the study of the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, etc .Applications De Recherche Scientifique

Synthesis and Larvicidal Activity

N-(4-chlorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine derivatives have been synthesized and evaluated for larvicidal activity. Compounds in this series showed significant activity against third instar larvae, with some exhibiting excellent activity compared to the standard drug malathion. This indicates potential applications in controlling mosquito populations and related diseases (Gorle et al., 2016).

Development of Novel Tetrahydroquinolino Derivatives

Research has been conducted on the synthesis of novel tetrahydroquinolino derivatives, including those with N-(4-chlorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine. These derivatives have been studied for their potential in various applications, showing the versatility of this compound in chemical synthesis (Abdel-rahman et al., 1992).

Applications in Polyimide Synthesis

This compound has been used in the synthesis of new polyimides, demonstrating high glass transition and thermal stability. The resulting polyimides show potential for applications requiring materials with exceptional thermal and mechanical properties (Wang et al., 2008).

Anti-Inflammatory and Analgesic Agents

Derivatives of N-(4-chlorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. This research indicates possible pharmaceutical applications for these compounds (Farag et al., 2012).

Inhibition of Tumor Necrosis Factor Alpha and Nitric Oxide

Morpholine derivatives of N-(4-chlorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine have shown inhibition of tumor necrosis factor alpha and nitric oxide, indicating potential applications in cancer research and inflammatory diseases (Lei et al., 2017).

Development of Luminescent Materials

The compound has been used in the development of fluorescent poly(pyridine-imide) acid chemosensors, showcasing its utility in creating materials with unique optical properties (Wang et al., 2008).

Synthesis of Pyrimidine Derivatives

Research on the synthesis of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines has been conducted, showing the adaptability of N-(4-chlorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine in creating a variety of pyrimidine derivatives with potential biological activities (Thanusu et al., 2010).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-6-methyl-2-morpholin-4-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O/c1-11-10-14(18-13-4-2-12(16)3-5-13)19-15(17-11)20-6-8-21-9-7-20/h2-5,10H,6-9H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGUVRCDEOIQSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26659226 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5524804.png)

![1-(4-methylphenyl)-4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-2-piperazinone](/img/structure/B5524805.png)

![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5524813.png)

![2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,3-benzothiazole](/img/structure/B5524824.png)

![3-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5524826.png)

![1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5524837.png)

![N-ethyl-6-methyl-2-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5524846.png)

![ethyl 4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5524874.png)

![4-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5524892.png)